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Compound of Interest

Compound Name: 8-Chloro-7-methylquinoline

CAS No.: 102653-25-8

Cat. No.: B2520078 Get Quote

Executive Summary & Compound Identity
8-Chloro-7-methylquinoline is a halogenated quinoline derivative often utilized as a scaffold

in medicinal chemistry and as a precursor in the synthesis of organocatalysts.[3][4][5] Its

structural integrity is defined by the fusion of a pyridine ring and a benzene ring, substituted at

the 7-position with a methyl group and at the 8-position with a chlorine atom.[4][5]

Property Data

IUPAC Name 8-Chloro-7-methylquinoline

CAS Registry Number 102653-25-8

Molecular Formula

C

H

ClN

Molecular Weight 177.63 g/mol

Physical State Yellow oily solid

R

Value
0.40 (Hexanes:EtOAc 80:[3][4][5][6]20)
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Experimental Protocols
The spectroscopic data below was obtained following the isolation of the compound via column

chromatography.

Synthesis & Isolation Context
Synthesis: Typically prepared via electrophilic aromatic substitution (chlorination) of 7-

methylquinoline using N-chlorosuccinimide (NCS) or similar chlorinating agents under

organocatalytic conditions.[3][4]

Purification: The crude reaction mixture is purified using flash column chromatography on

silica gel.

Mobile Phase: A gradient of Hexanes:Ethyl Acetate (80:20 v/v) is standard for elution.[1][3]

Instrumentation Standards
NMR: Spectra recorded at 400 MHz (

H) and 100 MHz (

C) in deuterated chloroform (CDCl

). Chemical shifts (

) are referenced to the residual solvent peak (CHCl

: 7.26 ppm).[1][3]

MS: Electron Ionization (EI) mass spectrometry.[1][3][7][8][9]

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][7][8][9][10]
H NMR Data Analysis
The proton NMR spectrum exhibits the characteristic deshielding of the heteroaromatic ring

protons, particularly H-2.[1][3]
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Table 1:

H NMR Assignments (400 MHz, CDCl

)

Shift (

ppm)
Multiplicity

Coupling
Constant (

Hz)

Integration Assignment
Structural
Insight

9.01 dd 1H H-2

-proton to

Nitrogen;

highly

deshielded.

[4][5]

8.10 dd 1H H-4

Peri-position;

deshielded by

aromatic ring

current.[1][3]

[5]

7.61 d 1H H-5

Ortho to H-6;

part of the

benzenoid

ring.[1][3][4]

7.39 m - 2H H-3, H-6

Overlapping

signals of the

-proton (Py)

and

benzenoid

proton.[4][5]

2.61 s - 3H -CH

Methyl group

at C-7;

distinct

singlet.[3][4]

[5]
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C NMR Data Analysis
The carbon spectrum confirms the presence of 10 unique carbon environments, consistent with

the substitution pattern.

Table 2:

C NMR Assignments (100 MHz, CDCl

)

Shift (

ppm)
Assignment Type Notes

150.8 C-2 (CH)
Most deshielded carbon (

to N).[3][4]

144.6 C-8a (Quaternary)
Bridgehead carbon adjacent to

N.

137.7 C-8 (Quaternary)
Substituted with Chlorine

(ipso).[1][3]

136.2 C-4 (CH) Para to Nitrogen.

132.1 C-7 (Quaternary)
Substituted with Methyl (ipso).

[1][3]

129.4 C-5 (CH) Benzenoid ring carbon.[1][3][4]

127.7 C-4a (Quaternary) Bridgehead carbon.[1][3][4]

125.7 C-6 (CH) Benzenoid ring carbon.[1][3][4]

120.9 C-3 (CH) to Nitrogen.[1][3][4]

21.0 -CH Methyl carbon.[1][3][4]

Mass Spectrometry (MS) Profile[1][3]
Fragmentation Analysis
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The Electron Ionization (EI) spectrum is dominated by the molecular ion and the subsequent

loss of the halogen atom.[1][3]

Table 3: Key Mass Spectral Peaks (EI)

m/z
Relative Intensity
(%)

Ion Identity
Fragmentation
Logic

179 15 Cl Isotope peak.[3][4]

177 54
Molecular Ion (

Cl).[1][3]

142 100 (Base)

Loss of Chlorine

radical (Aromatization

stabilized).[1][3]

141 25 Dehydrohalogenation.

89 29
Ring degradation

product.[1][3]

Isotopic Pattern Verification
The intensity ratio of 177 (54%) to 179 (15%) is approximately 3.6:1, which is consistent with

the natural abundance of Chlorine isotopes (

Cl :

Cl

3:1), confirming the presence of a single chlorine atom.[1][3]

Structural Visualization & Logic
The following diagram illustrates the logical flow of structural confirmation based on the spectral

data provided above.
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Figure 1: Structural elucidation workflow correlating experimental spectral nodes with molecular

identity.[5]

Infrared (IR) Spectroscopy Characteristics
While specific experimental IR peak lists are less commonly tabulated for this specific isomer in

open databases compared to NMR, the following characteristic bands are diagnostic for 8-
Chloro-7-methylquinoline based on functional group physics:

3050–3010 cm

: Aromatic C-H stretching.[1][3][4]

2920–2850 cm

: Methyl C-H stretching (sp

).[1][3]

1620–1570 cm

: C=C and C=N ring stretching vibrations (Quinoline skeleton).[1][3]

1080–1035 cm

: Aryl Chloride (C-Cl) bond stretching.[3][4]
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830–750 cm

: C-H out-of-plane bending (indicative of substitution patterns).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 8-Chloro-7-
methylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2520078#spectroscopic-data-of-8-chloro-7-
methylquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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